1-Phenylbutan-2-amine

Catalog No.
S3711186
CAS No.
30543-88-5
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylbutan-2-amine

CAS Number

30543-88-5

Product Name

1-Phenylbutan-2-amine

IUPAC Name

1-phenylbutan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3

InChI Key

IOLQWLOHKZENDW-UHFFFAOYSA-N

SMILES

CCC(CC1=CC=CC=C1)N

Canonical SMILES

CCC(CC1=CC=CC=C1)N

Investigating similarities to amphetamine

Phenylisobutylamine shares structural similarities with amphetamine, differing only by the substitution of a methyl group with an ethyl group on the side chain. Researchers have investigated how this change affects the mechanism of action . Studies have shown that PIA has weaker dopaminergic effects compared to amphetamine but may act as a selective norepinephrine releasing agent .

Discriminative stimulus studies in animals

Some research has focused on the behavioral effects of PIA in animal models. Studies using drug discrimination tasks in rats suggest that the dextroisomer (D-PIA) can partially substitute for dextroamphetamine, indicating some shared stimulant properties .

1-Phenylbutan-2-amine, also known as 3-phenylbutan-2-amine, is an organic compound with the molecular formula C10H15NC_{10}H_{15}N. It belongs to the class of phenethylamines and is structurally characterized by a phenyl group attached to a butanamine backbone. This compound is recognized for its stimulant properties and has garnered attention in both scientific research and potential therapeutic applications. Its structure can be represented as follows:

text
CH3 |C6H5 - C - CH2 - CH3 | NH2

PIBA's mechanism of action is not fully understood, but it is believed to act as a stimulant by increasing the levels of dopamine and norepinephrine in the central nervous system []. However, compared to amphetamine, PIBA appears to have a weaker effect on dopamine and a stronger effect on norepinephrine [].

PIBA is a controlled substance in many countries due to its potential for abuse and addiction []. Studies suggest it can produce similar side effects to amphetamine, including:

  • Increased heart rate and blood pressure
  • Anxiety
  • Insomnia
  • Psychosis []
Typical of amines. Key reactions include:

  • Alkylation: The introduction of alkyl groups to the nitrogen atom.
  • Acylation: Formation of amides through reaction with acyl chlorides.
  • Reduction: The compound can undergo reduction to yield secondary or tertiary amines depending on the conditions used.
  • Oxidation: This may convert it into ketones or carboxylic acids.

Common reagents for these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations .

1-Phenylbutan-2-amine exhibits stimulant effects, similar to other compounds in the phenethylamine class. Its biological activity includes:

  • Interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine.
  • Potential use in studies related to attention-deficit hyperactivity disorder and other cognitive disorders due to its stimulant properties.

Research indicates that this compound may influence cellular signaling pathways, although detailed mechanisms remain under investigation .

The synthesis of 1-phenylbutan-2-amine can be achieved through several methods:

  • Reductive Amination: This method involves reacting phenylacetone with ammonia and a reducing agent like lithium aluminum hydride under controlled conditions.
  • Transamination: Utilizing transaminases for producing chiral amines provides a biocatalytic approach that is efficient and selective.
  • Direct Alkylation: Starting from simpler amines or phenols, alkylation can yield the desired compound.

Industrial production typically employs these methods on a larger scale, focusing on optimizing yield and purity .

1-Phenylbutan-2-amine has a variety of applications across different fields:

  • Pharmaceutical Research: It serves as an intermediate in synthesizing other biologically active compounds.
  • Analytical Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
  • Neuroscience Research: Investigated for its effects on neurotransmitter transporters and potential therapeutic applications in cognitive enhancement.

The compound's unique properties make it valuable in both academic and industrial settings .

1-Phenylbutan-2-amine shares structural similarities with several related compounds in the phenethylamine class. Notable comparisons include:

Compound NameStructure HighlightsUnique Features
MethamphetamineMethyl group at the alpha positionStronger stimulant effects; higher abuse potential
AmphetamineSimilar backbone but without additional groupsEstablished use in ADHD treatment
2-Amino-1-phenylbutaneEthyl group at alpha positionEmerging recreational use; forensic applications
PhenylbutylamineSimilar structure but different functional groupsVarying biological activity

The uniqueness of 1-phenylbutan-2-amine lies in its specific structural features that confer distinct biological activities and applications compared to these similar compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Heavy Atom Count

11

Wikipedia

Phenylisobutylamine

Dates

Modify: 2023-08-20

Explore Compound Types